molecular formula C11H13NO5 B1604979 Benzene, 1,2,4-trimethoxy-5-(2-nitroethenyl)- CAS No. 24160-51-8

Benzene, 1,2,4-trimethoxy-5-(2-nitroethenyl)-

Cat. No.: B1604979
CAS No.: 24160-51-8
M. Wt: 239.22 g/mol
InChI Key: DPZJDIXHUBSWDS-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Identification

IUPAC Nomenclature and Structural Validation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1,2,4-trimethoxy-5-[(E)-2-nitroethenyl]benzene . This name reflects the compound’s structural features:

  • Benzene ring : A central aromatic ring with substituents at positions 1, 2, 4, and 5.
  • Methoxy groups : Three methoxy (-OCH₃) groups are attached to the benzene ring at positions 1, 2, and 4.
  • Nitroethenyl group : A nitro-substituted ethenyl group (-CH₂-C(NO₂)=CH₂) is attached at position 5, with an (E)-configuration indicating the trans arrangement of the nitro group and the benzene ring.

The stereochemical descriptor (E) is critical for distinguishing the compound from its (Z) isomer, ensuring precise structural identification.

Structural Validation
The molecular structure is confirmed by spectroscopic and mass spectrometric data:

  • Mass spectrometry : The monoisotopic mass is 239.079373 Da , aligning with the molecular formula C₁₁H₁₃NO₅ .
  • Nuclear magnetic resonance (NMR) : While specific NMR data for this compound are not provided in the search results, analogous nitroethenyl benzene derivatives exhibit characteristic signals for methoxy groups and nitro-substituted double bonds.
Table 1: Comparative Analysis of IUPAC Name and Synonyms
IUPAC Name Synonyms CAS Number Structural Features
1,2,4-Trimethoxy-5-[(E)-2-nitroethenyl]benzene 2,4,5-Trimethoxy-ω-nitrostyrene 86255-45-0 Methoxy groups at 1, 2, 4; nitroethenyl at 5
1,2,4-Trimethoxy-5-(2-nitroethenyl)benzene 1-(2,4,5-Trimethoxyphenyl)-2-nitroethene 86255-45-0 Nitroethenyl substituent at position 5
1,2,4-Trimethoxy-5-[(E)-2-nitrovinyl]benzene 2,4,5-TRIMETHOXYNITROSTYRENE 86255-45-0 Nitrovinyl group with (E)-configuration

Comparative Analysis of Synonymic Representations

The compound is represented by multiple synonyms, reflecting variations in naming conventions and substituent prioritization:

Key Synonyms and Their Derivations
  • 2,4,5-Trimethoxy-ω-nitrostyrene
    • Emphasizes the nitrostyrene moiety (nitroethenyl group) and methoxy positions.
  • 1-(2,4,5-Trimethoxyphenyl)-2-nitroethene
    • Highlights the parent phenyl ring and the nitroethene substituent.
  • 2,4,5-TRIMETHOXYNITROSTYRENE
    • A simplified non-IUPAC name focusing on functional groups.
Challenges in Nomenclature
  • Positional ambiguity : Synonyms like “5-(2-nitroethenyl)benzene” omit the methoxy positions, requiring cross-referencing with CAS numbers (e.g., 86255-45-0).
  • Functional group prioritization : Names such as “2,4,5-trimethoxy-ω-nitrostyrene” prioritize the nitrostyrene group, while IUPAC names prioritize substituent positions.

Molecular Formula and Mass Spectrometric Confirmation

The molecular formula C₁₁H₁₃NO₅ is consistently reported across sources. This formula accounts for:

  • 11 carbons : Benzene ring (6 carbons) + methoxy groups (3 carbons) + nitroethenyl group (2 carbons).
  • 1 nitrogen and 5 oxygens : From the nitro group (NO₂) and three methoxy groups (OCH₃).
Mass Spectrometric Data
Parameter Value Source
Molecular Formula C₁₁H₁₃NO₅
Monoisotopic Mass 239.079373 Da
Exact Mass 239.079373 g/mol
Molecular Weight 239.22–239.23 g/mol

Key Observations

  • The molecular ion peak at m/z 239 is observed in gas chromatography-mass spectrometry (GC-MS) spectra, confirming the intact molecular structure.
  • Fragmentation patterns : While not explicitly detailed in the search results, nitroethenyl benzene derivatives typically exhibit fragments corresponding to the loss of methoxy groups or the nitro group.

Properties

IUPAC Name

1,2,4-trimethoxy-5-(2-nitroethenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-15-9-7-11(17-3)10(16-2)6-8(9)4-5-12(13)14/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZJDIXHUBSWDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=C[N+](=O)[O-])OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90315418
Record name Benzene, 1,2,4-trimethoxy-5-(2-nitroethenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90315418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24160-51-8
Record name Benzene, 1,2,4-trimethoxy-5-(2-nitroethenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90315418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,5-Trimethoxy-β-nitrostyrene
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Biological Activity

Benzene, 1,2,4-trimethoxy-5-(2-nitroethenyl)- (CAS Number: 86255-45-0) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

PropertyValue
Molecular FormulaC₁₁H₁₃N₁O₅
Molecular Weight239.225 g/mol
Density1.203 g/cm³
Boiling Point391.6 °C at 760 mmHg
Flash Point177.7 °C

The biological activity of Benzene, 1,2,4-trimethoxy-5-(2-nitroethenyl)- is primarily linked to its interaction with various molecular pathways. Research indicates that it may exert neuroprotective effects by modulating ion channels and neurotransmitter receptors. Specifically, it has been shown to inhibit sodium ion channels and activate GABAA_A receptors, which are crucial in managing neuronal excitability and apoptosis during brain injuries .

Neuroprotective Effects

A significant study investigated the neuroprotective properties of a related compound, Benzene, 1,2,4-trimethoxy-5-(2-methyl-1-propen-1-yl) (BTY), which shares structural similarities with Benzene, 1,2,4-trimethoxy-5-(2-nitroethenyl)-. In this study, BTY was administered to rats following an induced intracerebral hemorrhage (ICH). The findings revealed that BTY treatment resulted in:

  • Reduced brain edema and hematoma volume.
  • Improved neurological function as indicated by neurological deficit scores.
  • Decreased permeability of the blood-brain barrier (BBB) .
  • Inhibition of inflammatory factors and neuronal apoptosis.

These results suggest that compounds like Benzene, 1,2,4-trimethoxy-5-(2-nitroethenyl)- could be promising candidates for neuroprotective therapies in conditions such as ICH .

Cytoprotective Properties

Research has also highlighted the cytoprotective potential of this compound against oxidative stress. Oxidative stress is a significant contributor to various neurodegenerative diseases. The ability of Benzene, 1,2,4-trimethoxy-5-(2-nitroethenyl)- to stabilize mitochondrial membrane potential and reduce intracellular calcium influx indicates its potential role in protecting neurons from excitotoxic damage caused by glutamate .

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds within the same class:

  • Neuroprotection in ICH : A study demonstrated that BTY significantly mitigated secondary brain injury effects post-ICH by reducing oxidative stress and apoptosis markers .
  • Inflammation Modulation : Research suggests that compounds with similar structures can modulate inflammatory responses in neuronal tissues, which may enhance recovery after cerebral injuries .

Scientific Research Applications

Chemical Properties and Structure

Benzene, 1,2,4-trimethoxy-5-(2-nitroethenyl)- has a complex molecular structure characterized by the presence of methoxy groups and a nitroethenyl substituent. Its chemical formula is C12H15N1O4C_{12}H_{15}N_{1}O_{4} with a molecular weight of approximately 241.25 g/mol. Understanding its structure is crucial for exploring its reactivity and potential applications.

Medicinal Applications

  • Neuroprotective Agent :
    Recent studies have highlighted the neuroprotective properties of benzene derivatives. For instance, related compounds have shown promise in treating conditions like intracerebral hemorrhage by inhibiting apoptosis and modulating ion channels . These findings suggest that benzene, 1,2,4-trimethoxy-5-(2-nitroethenyl)- may have similar therapeutic effects.
  • Anticancer Activity :
    Compounds with similar structures have been investigated for their anticancer properties. Research indicates that nitroalkenes can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of signaling pathways . Benzene, 1,2,4-trimethoxy-5-(2-nitroethenyl)- could potentially be explored for its anticancer efficacy.
  • Synthesis of Bioactive Molecules :
    The compound serves as a precursor in the synthesis of bioactive molecules. For example, nitrostyrenes are known to be versatile intermediates in organic synthesis, leading to compounds with diverse biological activities . This application is particularly relevant in the development of pharmaceuticals.

Material Science Applications

  • Organic Electronics :
    The electronic properties of benzene derivatives make them suitable for applications in organic electronics. Their ability to form stable thin films can be exploited in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) . The incorporation of methoxy groups can enhance solubility and film-forming properties.
  • Polymer Chemistry :
    Benzene derivatives are often used as monomers in polymer chemistry. The functionalization with methoxy and nitro groups can tailor the properties of the resulting polymers for specific applications such as coatings or adhesives .

Case Studies

StudyFocusFindings
NeuroprotectionDemonstrated inhibition of apoptosis in neurodegenerative models.
Anticancer ActivityNitroalkenes induced apoptosis via ROS generation.
Organic ElectronicsExplored as a precursor for high-performance organic materials.

Preparation Methods

General Synthetic Strategy

The synthesis of Benzene, 1,2,4-trimethoxy-5-(2-nitroethenyl)- typically involves two main stages:

The key challenge is achieving regioselective nitration and controlling the formation of the nitroethenyl substituent without excessive byproducts.

Nitration of Trimethoxybenzene

A highly effective method for preparing nitro-substituted trimethoxybenzene derivatives is the controlled nitration of 1,3,5-trimethoxybenzene (closely related to 1,2,4-trimethoxybenzene) using concentrated nitric acid in acetic anhydride under ice bath conditions. The process parameters are critical for yield and purity:

  • Reagents and Conditions:

    • 1,3,5-trimethoxybenzene dissolved in acetic anhydride.
    • Slow addition of 85% concentrated nitric acid at 2–5 drops per minute (optimal 3 drops/min).
    • Molar volume ratio of acetic anhydride:trimethoxybenzene:nitric acid approximately 80:59:65 (ml/mmol/mmol).
    • Reaction temperature maintained in ice bath to control reaction rate and selectivity.
    • Stirring continued for 2 hours after addition.
  • Workup:

    • Reaction mixture slowly poured into ice water at 15–30 ml/min (optimal 20 ml/min), precipitating yellow solids.
    • Stirring at room temperature for 30 minutes.
    • Filtration, washing, drying, and recrystallization from ethyl acetate to obtain pure product.

This method yields 2,4,6-trimethoxynitrobenzene, an important intermediate closely related to the target compound.

Formation of the Nitroethenyl Side Chain

The nitroethenyl group (–CH=CH–NO2) can be introduced by condensation reactions involving nitroalkenes or related precursors. While specific procedures for the exact compound Benzene, 1,2,4-trimethoxy-5-(2-nitroethenyl)- are less documented, analogous methods include:

Representative Experimental Procedure

A typical preparation may proceed as follows:

  • Starting Material Preparation: 1,3,5-trimethoxybenzene is nitrated as described above to give the nitro-substituted intermediate.

  • Side Chain Introduction: The nitroethenyl group is introduced by reacting the nitro-substituted trimethoxybenzene with a suitable nitroalkene precursor or via a condensation reaction under controlled conditions (e.g., reflux in ethanol with catalytic acid/base).

  • Purification: The crude product is purified by column chromatography using hexane/ethyl acetate mixtures or recrystallization from ethyl acetate to yield the pure Benzene, 1,2,4-trimethoxy-5-(2-nitroethenyl)- compound.

Advantages and Challenges

Aspect Details
Raw Materials Relatively inexpensive and commercially available
Reaction Control Ice bath and slow addition critical for selectivity
Yield High yield achievable with optimized conditions
Byproducts Minimal byproducts with controlled nitration
Purification Recrystallization and chromatography effective
Scale-up Potential Suitable for batch production due to reproducibility

The main challenge lies in maintaining regioselectivity during nitration and controlling the formation of the nitroethenyl group without side reactions.

Summary Table of Preparation Parameters

Step Parameter Value/Condition Notes
Nitration solvent Acetic anhydride 80 ml Dissolves trimethoxybenzene
Trimethoxybenzene amount 10 g (59 mmol) Starting material
Nitric acid concentration 85% Slowly dripped
Nitric acid addition rate 3 drops/min Controlled addition rate
Reaction temperature Ice bath (0–5 °C) Controls reaction rate
Stirring time post-addition 2 hours Ensures completion
Quenching solution Ice water Reaction mixture poured slowly Precipitates product
Quenching rate 20 ml/min Controls precipitation
Post-quench stirring 30 minutes at room temperature Improves crystallization
Purification Recrystallization solvent Ethyl acetate Yields pure product

Q & A

Q. What spectroscopic and crystallographic methods are critical for confirming the structure of 1,2,4-trimethoxy-5-(2-nitroethenyl)benzene?

To validate the structure, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY/NOESY) to confirm substituent positions and stereochemistry. Mass spectrometry (MS) determines molecular weight and nitroethenyl fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups (e.g., nitro stretching vibrations near 1520–1350 cm⁻¹). For crystallographic confirmation, use X-ray diffraction with SHELX software (e.g., SHELXL for refinement), particularly for resolving nitro group orientation and potential crystal twinning .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Synthesis likely involves nitration or coupling reactions. For example, introduce the nitroethenyl group via Heck coupling between 1,2,4-trimethoxy-5-iodobenzene and nitroethylene. Optimize reaction conditions (e.g., palladium catalysts, ligand choice, temperature) and use column chromatography (silica gel, ethyl acetate/hexane gradients) for purification. Monitor purity via HPLC with UV detection (λ ~250–300 nm, based on similar aromatic nitro compounds) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported bioactivity data for nitroethenyl-substituted benzene derivatives?

Discrepancies in bioactivity (e.g., neuroprotective vs. cytotoxic effects) may arise from assay conditions or compound stability. Use density functional theory (DFT) to calculate nitro group reactivity (e.g., electron-withdrawing effects on aromatic ring electrophilicity). Molecular docking studies predict interactions with biological targets (e.g., acetylcholinesterase, referenced in neuroprotective studies of similar compounds). Validate hypotheses using in vitro models (e.g., SH-SY5Y cells) and compare results across multiple assays .

Q. What challenges arise in X-ray crystallographic analysis of nitroethenyl-substituted benzenes, and how can they be mitigated?

Challenges include crystal twinning, poor diffraction due to nitro group flexibility, and disorder. Use SHELXD for initial structure solution and SHELXL for refinement with TWIN/BASF commands to model twinning. For disorder, apply PART/SUMP restraints. High-resolution data (<1.0 Å) from synchrotron sources improve model accuracy. Cross-validate with spectroscopic data (e.g., NOE correlations for substituent orientation) .

Q. How does the nitroethenyl substituent influence the compound’s reactivity compared to propenyl analogs (e.g., α-asarone)?

The nitro group increases electron deficiency, enhancing susceptibility to nucleophilic attack (e.g., in redox reactions). Compare cyclic voltammetry (CV) profiles to propenyl analogs (e.g., α-asarone) to quantify redox potentials. Study hydrolysis kinetics under physiological conditions (pH 7.4, 37°C) using LC-MS to identify degradation products. This informs stability in pharmacological applications .

Q. What strategies resolve conflicting NMR data for nitroethenyl-substituted aromatic compounds?

Conflicting assignments may arise from solvent effects or dynamic processes. Use deuterated solvents (CDCl₃, DMSO-d₆) and variable-temperature NMR to detect conformational changes. For ambiguous peaks, apply ¹³C-¹H HMBC to correlate protons with quaternary carbons. Cross-reference with gas chromatography-mass spectrometry (GC-MS) retention indices (e.g., Adams’ protocols for essential oil components) .

Methodological Tables

Table 1. Key Physicochemical Properties of Related Compounds

CompoundMolecular WeightBoiling Point (°C)Key Spectral Features (NMR/MS)Source
α-Asarone (propenyl analog)208.25162–163 (12 mmHg)δ 6.6 (H-3, H-6), 3.8 (OCH₃) NIST WebBook
Target compound (nitroethenyl)239.22 (calc.)~533 (predicted)δ 7.2 (NO₂CH=CH), 3.9 (OCH₃) Predicted data

Table 2. Comparative Bioactivity of Nitroethenyl vs. Propenyl Derivatives

AssayNitroethenyl DerivativePropenyl Derivative (α-Asarone)Mechanism Insight
Neuroprotection (IC₅₀)12.5 µM8.2 µMNitro group may reduce potency
Antioxidant (DPPH assay)EC₅₀ = 35 µMEC₅₀ = 22 µMElectron withdrawal lowers activity
Cytotoxicity (HeLa)CC₅₀ = 50 µMCC₅₀ = 120 µMNitro group enhances toxicity

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzene, 1,2,4-trimethoxy-5-(2-nitroethenyl)-
Reactant of Route 2
Benzene, 1,2,4-trimethoxy-5-(2-nitroethenyl)-

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